molecular formula C27H30N2O5 B2992713 7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-29-1

7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2992713
CAS RN: 634574-29-1
M. Wt: 462.546
InChI Key: SNOIIHZHSIHALT-UHFFFAOYSA-N
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Description

7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H30N2O5 and its molecular weight is 462.546. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

A foundational aspect of research on compounds like 7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is the exploration of their synthesis and the chemical reactions they undergo. For example, studies on the ring-opening reactions of certain dioxane derivatives with cyclic secondary amines, leading to the formation of cyclopentenyl dioxine derivatives, provide insights into how structurally similar compounds might behave in organic synthesis (Šafár̆ et al., 2000). Similarly, research on the preparation of sulfanyl-isoindole diones and related sulfur-transfer agents shows the utility of these compounds in synthesizing heterocyclic structures, which could be relevant for the development of new materials or pharmaceuticals (Klose et al., 1997).

Photophysical Studies

The study of photophysical properties of organic compounds is critical for applications in materials science, especially for the development of photoluminescent materials. Research on compounds like 4-methyl-7-(4-morpholinyl)-2H Pyrano[2,3-b] Pyridin-2-one demonstrates the analysis of absorption and fluorescence characteristics, which is essential for understanding how similar compounds might be used in optoelectronic devices or as fluorescent markers (Deepa et al., 2013).

Material Development

The development of new materials with specific electronic or structural properties often involves detailed synthesis and characterization studies. For instance, the synthesis of conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units highlights the process of creating materials with potential electronic applications due to their photoluminescent properties (Beyerlein et al., 2000). These studies provide a framework for how compounds with complex structures, similar to the one , might be synthesized and utilized in advanced material applications.

properties

IUPAC Name

7-methyl-2-(2-morpholin-4-ylethyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5/c1-3-14-33-20-7-5-19(6-8-20)24-23-25(30)21-17-18(2)4-9-22(21)34-26(23)27(31)29(24)11-10-28-12-15-32-16-13-28/h4-9,17,24H,3,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOIIHZHSIHALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.